molecular formula C18H29NO B5711683 4-(Piperidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol

4-(Piperidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol

Cat. No.: B5711683
M. Wt: 275.4 g/mol
InChI Key: YTCNIHRRWXUGJG-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol is an organic compound that features a phenol group substituted with a piperidinylmethyl group and two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-di(propan-2-yl)phenol and piperidine.

    Reaction: The phenol is reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then reacted with piperidine to form the final product.

    Conditions: The reactions are typically carried out under basic conditions, with the use of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The piperidinylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-(Piperidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidinylmethyl group can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol
  • 4-(Pyrrolidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol
  • 4-(Piperazin-1-ylmethyl)-2,6-di(propan-2-yl)phenol

Uniqueness

4-(Piperidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol is unique due to the presence of the piperidinylmethyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can result in different biological activities and chemical reactivity.

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-13(2)16-10-15(11-17(14(3)4)18(16)20)12-19-8-6-5-7-9-19/h10-11,13-14,20H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCNIHRRWXUGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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